molecular formula C15H13N3O B12668355 4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one CAS No. 84370-84-3

4,5-Dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B12668355
CAS No.: 84370-84-3
M. Wt: 251.28 g/mol
InChI Key: WZXZNISCHFZYET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzil with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various hydrogenated triazine derivatives .

Scientific Research Applications

4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dihydro-5,5-diphenyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

CAS No.

84370-84-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5,5-diphenyl-2,4-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C15H13N3O/c19-14-17-15(11-16-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19)

InChI Key

WZXZNISCHFZYET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=NNC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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